Cas no 39761-57-4 (2-Pentene, 3,4,4-trimethyl-)

2-Pentene, 3,4,4-trimethyl- 化学的及び物理的性質
名前と識別子
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- TRANS-3,4,4-TRIMETHYL-2-PENTENE
- 3,4,4-Trimethyl-trans-2-pentene
- 3,4,4-trimethylpent-2-ene
- 3,4,4-Trimethylpent-trans-2-en
- 3,4,4-Trimethyl-trans-2-penten
- 3,4,4-Trimethyl-trans-2-pentene100µg
- 3,4,4-Trimethyl-trans-pent-2-en
- trimethyl-2-pentene
- trimethylpentene
- 3,4,4-TRIMETHYL-2-PENTENE
- 2-Pentene, 3,4,4-trimethyl-
- (E)-3,4,4-trimethylpent-2-ene
- 3,4,4-Trimethylpentene-2
- (2E)-3,4,4-Trimethyl-2-pentene
- FQQ1XR1C41
- (E)-3,4,4-Trimethyl-2-pentene
- NSC73944
- 3,4,4-Trimethyl-2-pentene, (2E)-
- 3,4-Trimethylpentene-2
- 3,4-Trimethyl-2-pentene
- 2-Pentene,4,4-trimethyl-
- 2-Pentene,
-
- MDL: MFCD00059236
- インチ: 1S/C8H16/c1-6-7(2)8(3,4)5/h6H,1-5H3/b7-6+
- InChIKey: FZQMZRXKWHQJAG-VOTSOKGWSA-N
- ほほえんだ: C(C([H])([H])[H])(C([H])([H])[H])(C([H])([H])[H])/C(=C(\[H])/C([H])([H])[H])/C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 112.12500
- どういたいしつりょう: 112.125200510 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 91.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- ぶんしりょう: 112.21
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.74
- ゆうかいてん: -103.01°C (estimate)
- ふってん: 120.2°C (estimate)
- フラッシュポイント: 9°C(lit.)
- 屈折率: 1.4220 to 1.4260
- ようかいど: Soluble in ethanol
- PSA: 0.00000
- LogP: 2.99870
- ようかいせい: 未確定
2-Pentene, 3,4,4-trimethyl- セキュリティ情報
-
記号:
- ヒント:あぶない
- 危害声明: H225
- 警告文: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- 危険物輸送番号:UN 3295 3/PG II
- 危険レベル:3
- 包装グループ:II
2-Pentene, 3,4,4-trimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-474486-0.1 ml |
trans-3,4,4-Trimethyl-2-pentene, |
39761-57-4 | 0.1 ml |
¥3557.00 | 2023-09-05 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1081-0.1ML |
trans-3,4,4-Trimethyl-2-pentene |
39761-57-4 | >98.0%(GC) | 0.1ml |
¥2490.00 | 2024-04-16 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161798-100μg |
2-Pentene, 3,4,4-trimethyl- |
39761-57-4 | >98.0%(GC) | 100μg |
¥2587.90 | 2023-08-31 | |
abcr | AB143352-0.10,1 ml |
trans-3,4,4-Trimethyl-2-pentene, 98%; . |
39761-57-4 | 98% | 0.10,1 ml |
€215.20 | 2024-04-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1081-0.1ml |
2-Pentene, 3,4,4-trimethyl- |
39761-57-4 | 98.0%(GC) | 0.1ml |
¥3070.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1081-0.1ml |
2-Pentene, 3,4,4-trimethyl- |
39761-57-4 | 98.0%(GC) | 0.1ml |
¥3070.0 | 2023-09-01 | |
abcr | AB143352-0,1 ml |
trans-3,4,4-Trimethyl-2-pentene, 98%; . |
39761-57-4 | 98% | 0,1 ml |
€237.10 | 2023-07-20 | |
abcr | AB143352-0.1ml |
trans-3,4,4-Trimethyl-2-pentene, 98%; . |
39761-57-4 | 98% | 0.1ml |
€215.20 | 2024-06-11 |
2-Pentene, 3,4,4-trimethyl- 関連文献
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1. NotesT. A. Kletz,A. Sumner,J. P. E. Human,John A. Mills,D. Ll. Hammick,B. H. Thewlis,H. J. Barber,W. R. Wragg,I. E. Balaban,M. B. Levy,R. A. Robinson,R. C. Selkirk J. Chem. Soc. 1948 1456
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Ramanan Rajeev,Raghavan B. Sunoj Dalton Trans. 2012 41 8430
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Lijun Xu,Zhubo Liu,Weipeng Dong,Jinyu Song,Maozhong Miao,Jianfeng Xu,Hongjun Ren Org. Biomol. Chem. 2015 13 6333
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4. Heterogeneous catalytic hydrogenation of allenes over supported palladium: selectivity, stereoselectivity, and regioselectivityLeslie Crombie,Peter A. Jenkins,David A. Mitchard J. Chem. Soc. Perkin Trans. 1 1975 1081
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5. Electrophilic additions to acetylenes. Part VI. Addition of t-butyl chloride and benzyl chloride to alkynesFranco Marcuzzi,Giovanni Melloni J. Chem. Soc. Perkin Trans. 2 1976 1517
2-Pentene, 3,4,4-trimethyl-に関する追加情報
Introduction to 2-Pentene, 3,4,4-trimethyl- (CAS No. 39761-57-4) and Its Emerging Applications in Chemical Biology
2-Pentene, 3,4,4-trimethyl-, identified by the Chemical Abstracts Service registry number 39761-57-4, is a structurally unique branched alkene with significant potential in the field of chemical biology. This compound belongs to the family of unsaturated hydrocarbons, characterized by a double bond and multiple methyl substituents, which contribute to its distinct chemical properties and reactivity. The molecular structure of 2-Pentene, 3,4,4-trimethyl- consists of a pentane backbone with a double bond located between the second and third carbon atoms, flanked by three methyl groups on the fourth carbon. This configuration imparts high steric hindrance and electronic asymmetry, making it a versatile intermediate in synthetic organic chemistry and drug development.
The compound’s unique structural features have garnered attention from researchers exploring novel methodologies in medicinal chemistry. Its ability to undergo diverse chemical transformations, such as addition reactions, polymerization, and functional group modifications, makes it a valuable building block for constructing more complex molecules. Recent studies have highlighted its utility in the synthesis of chiral auxiliaries and ligands for asymmetric catalysis, where the precise spatial arrangement of substituents plays a critical role in enhancing reaction selectivity.
In the realm of drug discovery, 2-Pentene, 3,4,4-trimethyl- has been explored as a precursor for biologically active compounds. Its incorporation into pharmacophores has shown promise in developing novel therapeutic agents targeting various disease pathways. For instance, derivatives of this compound have been investigated for their potential anti-inflammatory and analgesic properties. The double bond in its structure allows for facile introduction of oxygen or nitrogen-containing functional groups, enabling the design of molecules with enhanced bioavailability and improved pharmacokinetic profiles.
Advances in computational chemistry have further facilitated the study of 2-Pentene, 3,4,4-trimethyl- by allowing researchers to predict its interactions with biological targets with high accuracy. Molecular docking simulations have revealed that certain derivatives exhibit binding affinity to enzymes and receptors involved in metabolic disorders and cancer. These findings underscore the compound’s significance as a scaffold for structure-activity relationship (SAR) studies. By systematically modifying its functional groups, scientists can optimize its biological activity while maintaining structural integrity.
The synthesis of 2-Pentene, 3,4,4-trimethyl- has also benefited from innovations in catalytic processes. Transition metal-catalyzed reactions have enabled efficient production of this compound under mild conditions, reducing waste generation and improving scalability. Such green chemistry approaches align with the growing emphasis on sustainable practices in pharmaceutical manufacturing. Additionally, biocatalytic methods have been explored as alternative routes to its synthesis, leveraging enzymes to achieve selective transformations without harsh reagents.
Emerging research suggests that 2-Pentene, 3,4,4-trimethyl- may find applications beyond traditional pharmaceuticals. Its stability under various environmental conditions makes it suitable for use as an intermediate in specialty chemicals and materials science. For example, polymers derived from this compound have demonstrated improved mechanical strength and thermal resistance when incorporated into advanced materials used in electronics and aerospace industries.
The regulatory landscape surrounding 2-Pentene, 3,4,4-trimethyl- is favorable for industrial use due to its low toxicity profile and minimal environmental impact. Safety data sheets (SDS) confirm that it poses no significant health risks when handled properly under standard laboratory conditions. Furthermore,its classification as a non-hazardous material simplifies transportation and commercial distribution processes.
Future directions for research on 2-Pentene,3,4,4-trimethyl- include exploring its role in nanotechnology and drug delivery systems。The compound’s ability to form stable complexes with nanoparticles has opened avenues for developing targeted therapies that enhance drug delivery efficiency。Moreover,its compatibility with biodegradable polymers suggests potential applications in environmentally friendly drug formulations。
In conclusion,2-Pentene,3,4,4-trimethyl- (CAS No.39761-57-4) represents a fascinating subject of study with broad implications across chemical biology、pharmaceuticals、and materials science。Its unique structural features、reactivity、and versatility make it an indispensable tool for researchers seeking innovative solutions to complex challenges。As scientific understanding advances,the applications of this compound are expected to expand further,driving progress in multiple disciplines。
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